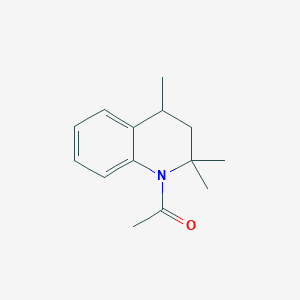![molecular formula C19H13Cl2NO B5138322 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been used in a range of experimental settings to explore its effects on different systems and pathways.
Mécanisme D'action
The mechanism of action of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is thought to involve the inhibition of PKC activity by binding to the enzyme's catalytic domain. This binding prevents PKC from phosphorylating its downstream targets, leading to a disruption of intracellular signaling pathways. Additionally, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to induce apoptosis in cancer cells, possibly through a mechanism involving the upregulation of pro-apoptotic genes.
Biochemical and Physiological Effects
Studies have shown that 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can have a range of biochemical and physiological effects, depending on the system being studied. For example, this compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and has been studied as a potential anti-cancer agent. Additionally, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been shown to modulate immune function, with studies suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its specificity for PKC inhibition. This compound has been shown to selectively inhibit PKC activity, without affecting other signaling pathways or enzymes. However, a limitation of using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary to ensure that the compound is used safely and effectively in experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is in the development of new anti-cancer therapies based on this compound. Studies have shown that 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can induce apoptosis in cancer cells, and further research is needed to explore the potential of this compound as a therapeutic agent. Additionally, there is interest in using 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one as a tool for investigating the roles of PKC in various cellular processes, including cell differentiation and migration. Further studies are needed to explore the potential of this compound in these areas, as well as in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves the reaction of 2,3-dichlorobenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction results in the formation of the intermediate 4-(2,3-dichlorophenyl)-3-cyclohexen-1-one, which can be further reacted with ammonium acetate to yield the final product.
Applications De Recherche Scientifique
One of the key applications of 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is in the study of cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of intracellular signaling. By blocking PKC activity, 4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can help to elucidate the roles of this protein in various cellular processes, including cell growth and differentiation.
Propriétés
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO/c20-16-7-3-6-13(18(16)21)15-10-17(23)22-19-12-5-2-1-4-11(12)8-9-14(15)19/h1-9,15H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUIPKTMYXQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-4-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5138255.png)

![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5138297.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-ethoxybenzaldehyde](/img/structure/B5138311.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![{1-[3-(benzyloxy)-4-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5138343.png)
![5-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5138344.png)